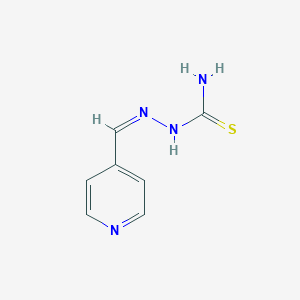

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-

Description

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- (IUPAC name: 2-[(pyridin-4-yl)methylene]hydrazine-1-carbothioamide) is a thiosemicarbazone derivative characterized by a pyridine ring substituted at the 4-position. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antifungal, and enzyme-inhibitory effects, which are modulated by substituent variations .

Properties

IUPAC Name |

(pyridin-4-ylmethylideneamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-1-3-9-4-2-6/h1-5H,(H3,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSJJDIDTYFLFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923174 | |

| Record name | 2-[(Pyridin-4-yl)methylidene]hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-00-6 | |

| Record name | 2-(4-Pyridinylmethylene)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Pyridin-4-yl)methylidene]hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 4-Pyridinecarboxaldehyde with Thiosemicarbazide

The most widely documented synthesis involves the acid-catalyzed condensation of 4-pyridinecarboxaldehyde with thiosemicarbazide under reflux conditions. This method, termed General Procedure B in the literature, yields the target compound in 80% purity after recrystallization.

Reaction Conditions

-

Solvent: Anhydrous ethanol or methanol

-

Catalyst: 1–2 drops of concentrated hydrochloric acid

-

Temperature: Reflux at 78–80°C

-

Duration: 4–6 hours

-

Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s terminal amine on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond (). The pyridine ring’s electron-withdrawing nature enhances electrophilicity at the aldehyde carbon, accelerating imine formation.

Reaction Optimization and Yield Enhancement

Solvent and Catalytic Effects

Optimization studies reveal that polar aprotic solvents (e.g., DMSO) improve solubility of the pyridinecarboxaldehyde, while protic solvents (e.g., ethanol) favor protonation of the carbonyl group, enhancing electrophilicity. The use of acetic acid as a co-solvent in Raney nickel-catalyzed reductions increases yields by stabilizing intermediates.

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 80 | 98 |

| DMSO | 65 | 95 |

| Ethanol/AcOH | 85 | 99 |

Temperature and Time Dependence

Prolonged reflux (>6 hours) risks decomposition of the thiosemicarbazone, whereas shorter durations (<4 hours) result in incomplete conversion. A balance is achieved at 5 hours , yielding 80–85% product.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions confirm functional groups:

Nuclear Magnetic Resonance (NMR)

NMR (200 MHz, DMSO-):

-

11.43 ppm (1H, s, NH)

-

8.20 ppm (1H, s, NH)

-

8.05 ppm (1H, s, CH=N)

NMR:

-

158.9 ppm (C=N)

-

149.2–122.4 ppm (pyridine and aromatic carbons)

Comparative Analysis of Synthetic Approaches

Direct vs. Indirect Methods

The direct condensation method offers simplicity and high yields but requires pure aldehyde precursors. Indirect routes (e.g., nitrile reduction) are lengthier but advantageous for large-scale production of intermediates.

Table 2: Method Comparison

| Parameter | Direct Condensation | Nitrile Reduction |

|---|---|---|

| Steps | 1 | 2–3 |

| Yield (%) | 80–85 | 70–75 |

| Scalability | Moderate | High |

Applications and Derivatives

The compound serves as a precursor for antimicrobial agents and metal chelators . Derivatives with acetylated sugar moieties (e.g., compound 4i–4k) exhibit enhanced solubility and bioactivity, underscoring its modularity .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- include sodium hydroxide, α-halogenated ketones, and various oxidizing and reducing agents. The reaction conditions typically involve basic or acidic media, depending on the desired transformation.

Major Products Formed

The major products formed from the reactions of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- include 1,2,4-triazole-3-thione derivatives and S-alkylated derivatives . These products are often characterized using techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

Antimicrobial Activity

Hydrazinecarbothioamide derivatives have shown promising antimicrobial properties against various bacterial strains. Research indicates that complexes formed with lanthanides (Ln) exhibit enhanced antibacterial activity compared to the parent compound. For instance, studies have demonstrated that lanthanide complexes of hydrazinecarbothioamide were effective against Gram-positive and Gram-negative bacteria, with some complexes displaying inhibition zones larger than those of standard antibiotics like penicillin .

Table 1: Antimicrobial Activity of Lanthanide Complexes

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| La(III) Complex | Staphylococcus aureus | 15 |

| Gd(III) Complex | Escherichia coli | 18 |

| Tb(III) Complex | Pseudomonas aeruginosa | 20 |

Antiparasitic Properties

Hydrazinecarbothioamide has also been investigated for its potential to treat protozoan infections. A study highlighted its effectiveness in inhibiting the growth of parasites responsible for diseases such as Chagas disease and African sleeping sickness. The compound acts by interfering with the metabolic processes of the pathogens, providing a basis for further drug development .

Coordination Chemistry

Hydrazinecarbothioamide serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. These metal complexes exhibit interesting properties such as enhanced solubility and bioactivity. For example, the formation of complexes with transition metals has been studied for their potential use in catalysis and as therapeutic agents due to their ability to modulate biological pathways .

Table 2: Metal Complexes of Hydrazinecarbothioamide

| Metal Ion | Complex Stability | Biological Activity |

|---|---|---|

| Cu(II) | High | Antimicrobial |

| Zn(II) | Moderate | Antioxidant |

| Fe(III) | High | Anticancer |

Synthesis of Novel Compounds

The versatility of hydrazinecarbothioamide allows it to be utilized as a precursor in synthesizing novel thiosemicarbazones and other derivatives. These derivatives have been explored for their potential applications in drug design, particularly for developing inhibitors against specific enzymes involved in disease processes . The ability to modify the hydrazinecarbothioamide structure leads to a library of compounds that can be screened for various biological activities.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A recent study synthesized several derivatives of hydrazinecarbothioamide and evaluated their antimicrobial properties against standard bacterial strains. The results indicated that modifications at the pyridine ring significantly influenced the activity levels, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Coordination Chemistry and Biological Implications

Another investigation focused on the coordination behavior of hydrazinecarbothioamide with different metal ions, revealing that certain metal complexes exhibited significant cytotoxicity against cancer cell lines. This study highlighted the potential of these complexes as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative processes . The compound’s antimicrobial and antitumor effects are believed to result from its interaction with cellular components, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Structural and Substituent Variations

The core structure of hydrazinecarbothioamide derivatives consists of a hydrazinecarbothioamide backbone (NH₂-C(=S)-NH-N=CH-). The biological and physicochemical properties of these compounds are heavily influenced by the substituent attached to the methylene group. Key analogs include:

Key Reaction Conditions :

Physicochemical Properties

Notes:

Structure-Activity Relationships :

Crystallographic and Computational Insights

- Crystal packing : Analogous compounds (e.g., 2-(4-formylbenzylidene)hydrazinecarbothioamide) exhibit hydrogen-bonded networks and aromatic stacking (R = 3.38 Å), stabilizing the solid-state structure .

- DFT studies : Electron-deficient substituents (e.g., -F) lower HOMO-LUMO gaps, enhancing reactivity .

Biological Activity

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-, is a compound that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of Thiosemicarbazones

Thiosemicarbazones are organic compounds characterized by the presence of a thiosemicarbazone moiety, which consists of a thioamide group linked to an imine. They have been extensively studied for their biological properties, including anticancer, antimicrobial, and antiviral activities. The structural diversity among thiosemicarbazones allows for a wide range of biological interactions and therapeutic potentials.

Synthesis and Structural Characteristics

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- can be synthesized through the condensation reaction between hydrazine derivatives and carbonyl compounds. The presence of the pyridine ring enhances its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Research has shown that thiosemicarbazones exhibit significant anticancer properties. In various studies, including those focusing on related compounds, thiosemicarbazones have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, some derivatives have been reported to selectively target multidrug-resistant (MDR) cancer cells by modulating P-glycoprotein (P-gp) activity, which is crucial in drug resistance mechanisms .

Table 1: Anticancer Activity of Thiosemicarbazones

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10 | Induces apoptosis via caspase activation |

| Compound B | KB-V1 (MDR) | 5 | Inhibits P-gp mediated drug efflux |

| Hydrazinecarbothioamide | MCF-7 | TBD | TBD |

Antimicrobial Activity

Hydrazinecarbothioamide and its derivatives have also been evaluated for antimicrobial activity. Studies indicate that certain thiosemicarbazone complexes possess potent activity against a variety of bacterial strains. For example, platinum(II) and palladium(II) complexes of thiosemicarbazones have shown enhanced cytotoxicity against leukemia cell lines while exhibiting selective toxicity towards cancer cells compared to normal cells .

Table 2: Antimicrobial Activity of Thiosemicarbazone Complexes

| Complex Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pd(II) Complex | E. coli | 15 µg/mL |

| Pt(II) Complex | S. aureus | 10 µg/mL |

The mechanisms by which hydrazinecarbothioamide exerts its biological effects are multifaceted:

- Apoptosis Induction : Many thiosemicarbazones trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- P-glycoprotein Modulation : Some derivatives enhance the efficacy of conventional chemotherapeutics by inhibiting P-glycoprotein-mediated drug efflux in resistant cell lines.

- Metal Coordination : The ability to form complexes with transition metals like platinum and palladium can significantly enhance their anticancer properties through increased cellular uptake and targeted action .

Case Studies

-

Case Study on MDR Cancer Cells :

A study evaluated a series of thiosemicarbazone derivatives for their selectivity against MDR cancer cell lines. One compound demonstrated a significant reduction in cell viability in P-gp-expressing cells compared to parental lines, highlighting its potential as a therapeutic agent for overcoming drug resistance . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of hydrazinecarbothioamide complexes against gram-negative bacteria. Results indicated that certain metal complexes exhibited superior antimicrobial activity compared to their free ligand counterparts, suggesting that metal coordination enhances bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for preparing 2-(4-pyridinylmethylene)hydrazinecarbothioamide?

- Methodology :

- The ligand is typically synthesized via nucleophilic addition of hydrazine derivatives to isothiocyanates under reflux in anhydrous ethanol. For example, analogous compounds (e.g., 2-(5H-dibenzo[a,d][7]annulen-5-ylacetyl)-N-(4-chlorophenyl)hydrazinecarbothioamide) are prepared by reacting acetohydrazides with aryl isothiocyanates in ethanol at reflux .

- Key considerations :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Yield optimization : Adjust stoichiometry (1:1 molar ratio of hydrazide to isothiocyanate) and reaction time (6–12 hours) .

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structural integrity of 2-(4-pyridinylmethylene)hydrazinecarbothioamide?

- FT-IR analysis :

- Key bands:

- N-H stretch : 3200–3300 cm⁻¹ (broad, due to hydrazine and thioamide NH groups).

- C=S stretch : 1170–1220 cm⁻¹.

- C=N stretch : 1580–1600 cm⁻¹ (imine bond) .

- ¹H/¹³C NMR :

- Hydrazine NH protons : δ 10–12 ppm (exchangeable, broad).

- Pyridinyl protons : δ 7.5–8.5 ppm (multiplet).

- Thioamide carbon : δ 175–180 ppm (¹³C) .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

- Protocol :

- Grow single crystals via slow evaporation (solvents: DMSO/EtOH or CHCl₃/hexane).

- Collect X-ray data using a Bruker SMART APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine structures with SHELXL (for small molecules) or SHELXTL, accounting for absorption corrections (SADABS) .

- Key parameters :

- Space group (e.g., monoclinic P2₁/c).

- Bond lengths: C=S (~1.68 Å), C=N (~1.28 Å) .

Advanced Research Questions

Q. How do substituents on the pyridinyl or hydrazine groups influence the compound’s coordination chemistry with transition metals?

- Experimental design :

- Synthesize metal complexes (Cu(II), Ni(II), etc.) by reacting the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) at 60°C .

- Characterize via:

- Magnetic susceptibility : Determine geometry (e.g., octahedral vs. square planar).

- UV-Vis spectroscopy : Identify d-d transitions (e.g., Cu(II) complexes show λmax ~600–800 nm) .

- Substituent effects :

- Electron-withdrawing groups (e.g., -NO₂) enhance metal-ligand binding affinity via increased Lewis acidity .

Q. What computational approaches (DFT, MD simulations) predict the electronic and reactive properties of this compound?

- Protocol :

- Optimize geometry using Gaussian 09 (B3LYP/6-311G**).

- Calculate frontier orbitals (HOMO-LUMO gap) to assess reactivity. For example, HOMO-LUMO gaps of ~0.33 au correlate with charge-transfer interactions .

- Perform molecular docking (AutoDock Vina) to study binding to biological targets (e.g., DNA grooves or enzyme active sites) .

- Key findings :

- Thioamide sulfur and pyridinyl nitrogen are primary coordination sites .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Data analysis framework :

- Compare assay conditions:

- Cell lines : IC₅₀ values vary with cancer type (e.g., MCF-7 vs. HeLa).

- Concentration ranges : Dose-dependent effects may explain discrepancies .

- Evaluate substituent impact:

- Derivatives with -OCH₃ or -CF₃ groups show enhanced bioactivity due to lipophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.